Cas no 1379377-13-5 (3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine)
![3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine structure](https://ar.kuujia.com/scimg/cas/1379377-13-5x500.png)
1379377-13-5 structure
اسم المنتج:3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine
كاس عدد:1379377-13-5
وسط:C7H10F3N3
ميغاواط:193.16961145401
CID:4595313
3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 1H-Pyrazole-4-propanamine, 3-(trifluoromethyl)-
- 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine
-
- نواة داخلي: 1S/C7H10F3N3/c8-7(9,10)6-5(2-1-3-11)4-12-13-6/h4H,1-3,11H2,(H,12,13)
- مفتاح Inchi: SMTKABKKVZUBAH-UHFFFAOYSA-N
- ابتسامات: N1C=C(CCCN)C(C(F)(F)F)=N1
3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-75768-5.0g |
3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine |
1379377-13-5 | 95.0% | 5.0g |
$3105.0 | 2025-02-24 | |
Chemenu | CM439759-250mg |
3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine |
1379377-13-5 | 95%+ | 250mg |
$731 | 2023-03-27 | |
Enamine | EN300-75768-0.25g |
3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine |
1379377-13-5 | 95.0% | 0.25g |
$530.0 | 2025-02-24 | |
Chemenu | CM439759-500mg |
3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine |
1379377-13-5 | 95%+ | 500mg |
$1139 | 2023-03-27 | |
Chemenu | CM439759-1g |
3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine |
1379377-13-5 | 95%+ | 1g |
$1451 | 2023-03-27 | |
1PlusChem | 1P01EJRM-100mg |
3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine |
1379377-13-5 | 95% | 100mg |
$522.00 | 2024-06-21 | |
1PlusChem | 1P01EJRM-50mg |
3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine |
1379377-13-5 | 95% | 50mg |
$359.00 | 2024-06-21 | |
1PlusChem | 1P01EJRM-1g |
3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine |
1379377-13-5 | 95% | 1g |
$1385.00 | 2024-06-21 | |
Aaron | AR01EJZY-250mg |
3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine |
1379377-13-5 | 95% | 250mg |
$754.00 | 2025-02-10 | |
A2B Chem LLC | AX57618-500mg |
3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine |
1379377-13-5 | 95% | 500mg |
$914.00 | 2024-04-20 |
3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine الوثائق ذات الصلة
-
1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
1379377-13-5 (3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine) منتجات ذات صلة
- 1805520-31-3(2,4-Bis(trifluoromethyl)-3-methylaniline)
- 169555-93-5(Fmoc-4-Pal-OH)
- 50270-30-9(1-Benzyl-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine)
- 497083-33-7(Ethyl 4-methyl-2-{[4-(trifluoromethoxy)phenyl]amino}thiazole-5-carboxylate)
- 1565439-93-1(2-(2-Chloro-6-methoxyphenyl)ethan-1-ol)
- 2828432-46-6(Cyn 154806 trifluoroacetate)
- 932154-41-1(N-(2-Phenylpropyl)prop-2-en-1-amine)
- 2137668-61-0(3-(6-bromopyridin-3-yl)-5-chloro-2-fluoropyridine)
- 2770499-21-1(3-Bromo-7-iodo-4-methoxypyrazolo[1,5-a]pyridine)
- 2228400-51-7(4-(2-bromo-6-methoxyphenyl)-2-methylbutan-2-amine)
الموردين الموصى بهم
PRIBOLAB PTE.LTD
عضو ذهبي
مورد الصين
مُحْضِر

Heyuan Broad Spectrum Biotechnology Co., Ltd
عضو ذهبي
مورد الصين
مُحْضِر

Hebei Ganmiao New material Technology Co., LTD
عضو ذهبي
مورد الصين
كميّة كبيرة

Enjia Trading Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Hubei Tianan Hongtai Biotechnology Co.,Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
